1-(3-cyano-6-fluoroquinolin-4-yl)-N-(4-methoxyphenyl)piperidine-4-carboxamide
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Overview
Description
1-(3-cyano-6-fluoroquinolin-4-yl)-N-(4-methoxyphenyl)piperidine-4-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-cyano-6-fluoroquinolin-4-yl)-N-(4-methoxyphenyl)piperidine-4-carboxamide involves several steps, starting from readily available starting materials
Formation of Thiazolo[4,5-d]pyrimidine Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Piperidine Group: The piperidine group is introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Formation of Carboxamide Group: The carboxamide group is formed through amidation reactions, using reagents such as isopropylamine and coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-cyano-6-fluoroquinolin-4-yl)-N-(4-methoxyphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and piperidine groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings and heterocyclic cores.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles like amines and thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitroso or nitro derivatives, while reduction can yield alcohols or amines.
Scientific Research Applications
1-(3-cyano-6-fluoroquinolin-4-yl)-N-(4-methoxyphenyl)piperidine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-cyano-6-fluoroquinolin-4-yl)-N-(4-methoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and are also investigated for their kinase inhibitory activity.
Thiazolo[4,5-d]pyrimidine Derivatives: Similar in structure and function, these compounds are explored for their anticancer and anti-inflammatory properties.
Uniqueness
1-(3-cyano-6-fluoroquinolin-4-yl)-N-(4-methoxyphenyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to target multiple pathways and enzymes makes it a versatile compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-(3-cyano-6-fluoroquinolin-4-yl)-N-(4-methoxyphenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O2/c1-30-19-5-3-18(4-6-19)27-23(29)15-8-10-28(11-9-15)22-16(13-25)14-26-21-7-2-17(24)12-20(21)22/h2-7,12,14-15H,8-11H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRRDAGMDXAIFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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